REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[N:7]=[C:8]([C:15]([F:18])([F:17])[F:16])[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]=12)=[O:5].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[N:7]=[C:8]([C:15]([F:18])([F:16])[F:17])[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]=12)=[O:5] |f:0.1,2.3.4|
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Name
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N,N-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine-1-carboxamide hydrochloride
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Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
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Cl.CN(C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |